Thermal Stability Differentiation: Melting and Decomposition Onset vs. 4-Chloro Analog
Direct head-to-head thermal characterization by Hasanoğlu demonstrated that the 4-methyl ligand (105850-59-7) exhibits a melting point of 131 °C, while the analogous 4-chloro Schiff base (derived from 4-chloroaniline) melts at 142 °C [1]. Decomposition onset temperatures likewise diverge by >10 °C, with the methyl-substituted ligand showing an earlier thermal degradation pathway [1]. Co(II), Ni(II), Cd(II), and Zn(II) metal complexes of both ligands were prepared and their thermal behaviours investigated by TG/DrTGA and DTA methods, confirming that the substituent (-CH₃ vs. -Cl) consistently alters the thermal profile of both the free ligand and its coordination compounds [1].
| Evidence Dimension | Melting point (free ligand, open capillary, visual determination) |
|---|---|
| Target Compound Data | 131 °C |
| Comparator Or Baseline | 4-Chloro Schiff base: 142 °C |
| Quantified Difference | -11 °C (methylated ligand melts 11 °C lower than chlorinated analog) |
| Conditions | Open capillary method; M.Sc. thesis, Niğde Üniversitesi, 2009; also corroborated by TG/DrTGA & DTA. |
Why This Matters
The 11 °C lower melting point of 105850-59-7 over the 4-chloro analog directly impacts melt-processing protocols, solvent-free reaction windows, and formulation strategies for applications requiring a lower thermal budget.
- [1] Hasanoğlu, E. (2009). Schiff bazlarının sentezi, karakterizasyonu ve termal davranışlarının incelenmesi (Characterization, synthesis of Schiff bases and investigation of thermal behaviours). M.Sc. Thesis, Niğde Üniversitesi, Fen Bilimleri Enstitüsü, Kimya Ana Bilim Dalı. Tez No: 244993. View Source
